molecular formula C18H23N3O2S B2446649 1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine CAS No. 478245-52-2

1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine

Cat. No. B2446649
CAS RN: 478245-52-2
M. Wt: 345.46
InChI Key: SNDHUVIMRXADFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The compound you mentioned seems to be a derivative of piperazine, with various functional groups attached to it, including a methylsulfonyl group and a phenyl group .

Scientific Research Applications

Receptor Affinity and Antagonistic Activity

1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine and its derivatives have been primarily researched for their affinity and antagonistic activity towards various receptors. Studies have highlighted their potential in the field of medicinal chemistry, particularly for their interaction with serotonin (5-HT) receptors. For instance, a series of (piperazin-1-yl-phenyl)-arylsulfonamides were synthesized, exhibiting high affinities for both 5-HT(2C) and 5-HT(6) receptors. Among these, certain compounds showed significant antagonistic activity towards these receptors (Park et al., 2010). Additionally, another compound, 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole dihydrochloride, demonstrated potent in vitro binding affinity and selectivity for 5-HT6R, indicating its potential use for cognitive disorders (Nirogi et al., 2016).

Antiproliferative Effects

Research has also explored the antiproliferative properties of these compounds. A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Some compounds within this series, such as 6d, 6e, and 6i, displayed promising activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Antibacterial Activities

The antibacterial properties of these compounds have also been investigated. A study synthesized novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives and tested their antibacterial activities against various pathogens. Some derivatives exhibited better antibacterial activities, demonstrating their potential use in combating bacterial infections (Qi, 2014).

Structural and Binding Studies

Structural analysis and binding studies are also a significant focus of research on these compounds. For example, the crystal structure of certain derivatives was investigated, revealing the conformation of the piperazine ring and providing insights into their molecular interactions (Naveen et al., 2007).

properties

IUPAC Name

1-methyl-4-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-14-13-16(15-7-5-4-6-8-15)19-18(17(14)24(3,22)23)21-11-9-20(2)10-12-21/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDHUVIMRXADFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)N2CCN(CC2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]piperazine

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